REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[c:15]1[c:16]([OH:23])[c:17]([CH:18]=[O:19])[cH:20][cH:21][cH:22]1.[CH3:24][C:25]#[N:26].[CH3:4][CH2:5][N:6]([CH2:7][CH3:8])[CH2:9][CH3:10].[ClH:1].[NH2:2][OH:3]>>[N:2]([OH:3])=[CH:18][c:17]1[c:16]([OH:23])[c:15]([C:11]([CH3:12])([CH3:13])[CH3:14])[cH:22][cH:21][cH:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cccc(C=O)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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CC(C)(C)c1cccc(C=NO)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |